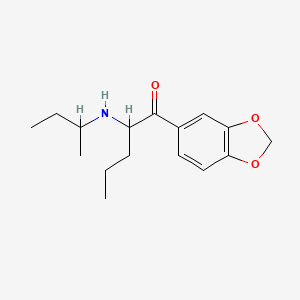

![molecular formula C32H45NO7 B10814148 (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814148.png)

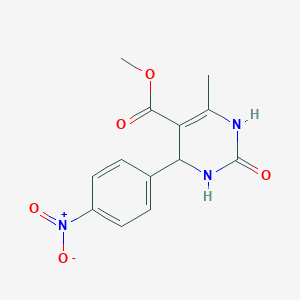

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

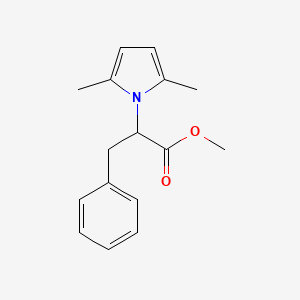

Description

Milbemycin A4 oxime is a semi-synthetic derivative of milbemycin A4, a member of the milbemycin family of macrocyclic lactones. These compounds are known for their broad-spectrum antiparasitic activity, particularly against nematodes and arthropods. Milbemycin A4 oxime is commonly used in veterinary medicine to control parasitic infections in animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of milbemycin A4 oxime involves several steps, starting from the fermentation of Streptomyces species to produce milbemycin A4. The milbemycin A4 is then subjected to oxidation to form milbemycin A4 ketone, which is subsequently converted to milbemycin A4 oxime through an oximation reaction. The process typically involves the use of mild oxidizing agents and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of milbemycin A4 oxime involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is first filtered to remove biomass, and the filtrate is subjected to solvent extraction to isolate milbemycin A4. The isolated compound is then oxidized and oximated, followed by chromatographic purification to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Milbemycin A4 oxime undergoes various chemical reactions, including:

Oxidation: Conversion of milbemycin A4 to milbemycin A4 ketone.

Oximation: Formation of milbemycin A4 oxime from milbemycin A4 ketone.

Substitution: Reactions involving the replacement of functional groups on the milbemycin A4 oxime molecule.

Common Reagents and Conditions

Oxidizing Agents: Mild oxidizing agents such as chromium trioxide (CrO3) are used for the oxidation step.

Oximation Reagents: Hydroxylamine or its derivatives are commonly used for the oximation reaction.

Solvents: Methanol and 1,4-dioxane are frequently used as solvents in these reactions.

Major Products

The major products formed from these reactions include milbemycin A4 ketone and milbemycin A4 oxime, both of which are key intermediates in the synthesis of various milbemycin derivatives .

Scientific Research Applications

Milbemycin A4 oxime has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of macrocyclic lactones.

Biology: Investigated for its effects on parasitic organisms and its potential as an antiparasitic agent.

Medicine: Used in veterinary medicine to control parasitic infections in animals, particularly in dogs and cats.

Mechanism of Action

Milbemycin A4 oxime exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and subsequent paralysis of the parasite. The compound also enhances the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), further contributing to the neuro-paralysis and death of the parasites .

Comparison with Similar Compounds

Milbemycin A4 oxime is structurally and chemically related to other milbemycins, such as milbemycin A3 oxime and avermectins. These compounds share a similar mechanism of action but differ in their spectrum of activity and pharmacokinetic properties. Milbemycin A4 oxime has a longer half-life and broader spectrum of activity compared to some of its analogs, making it a valuable tool in veterinary medicine .

List of Similar Compounds

- Milbemycin A3 oxime

- Avermectins

- Ivermectin

- Lepimectin

- Latidectin

Properties

Molecular Formula |

C32H45NO7 |

|---|---|

Molecular Weight |

555.7 g/mol |

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7-,20-10-,23-9?,33-28+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 |

InChI Key |

YCAZFHUABUMOIM-HKMRDFPOSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)/C)C |

Canonical SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)

![(4R)-5-[[(3S,6R,9S,12S,15R,18S,21R,24R,25S)-21-[(2R)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B10814144.png)